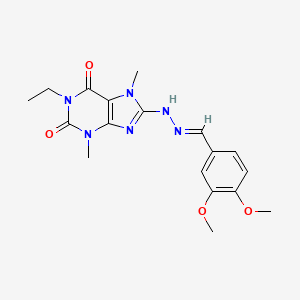
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a novel compound that has garnered attention for its potential biological activities, particularly as a KRAS inhibitor. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is a substituted purine derivative characterized by the following structural formula:
This structure includes a hydrazine moiety and methoxy substituents which are critical for its biological activity.
Research has indicated that this compound functions primarily as an inhibitor of the KRAS G12C mutant protein. KRAS proteins are pivotal in cellular signaling pathways that regulate proliferation and survival. The inhibition of KRAS G12C can lead to reduced tumor growth and proliferation in various cancer types.
Key Findings:
- Inhibition of KRAS G12C : The compound irreversibly binds to the active site of the KRAS G12C protein, preventing its activation and subsequent downstream signaling through pathways such as the MAPK and PI3K pathways .
- Selectivity : Studies show that the compound exhibits selectivity towards cancer cells harboring the KRAS G12C mutation, minimizing effects on normal cells .
In Vitro Studies
In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including lung and colorectal cancers. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | High sensitivity to the compound |
| HCT116 (Colorectal) | 0.8 | Effective at inhibiting cell proliferation |
| MCF7 (Breast Cancer) | 2.0 | Moderate sensitivity |
In Vivo Studies
Animal models have been employed to evaluate the therapeutic efficacy of the compound. Notably, in xenograft models of lung cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
Case Studies
- Lung Cancer Model : A study involving mice implanted with KRAS G12C mutant lung cancer cells showed that administration of the compound led to a 70% reduction in tumor volume over four weeks .
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapy agents enhances overall efficacy and reduces resistance mechanisms commonly observed in cancer treatments.
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits potent anti-tumor activity, it also presents some toxicity at higher doses. Observations include mild hepatotoxicity and gastrointestinal disturbances in animal models.
Propriétés
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-6-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-10-11-7-8-12(27-4)13(9-11)28-5/h7-10H,6H2,1-5H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYCESIVXOJJR-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














